4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-10-3-8-14(9-11(10)2)20-16(21)15(25-18(20)24)19-13-6-4-12(5-7-13)17(22)23/h3-9,15,19H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWJATGQWFIUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For example, the reaction of 3,4-dimethylphenylamine with thioglycolic acid under acidic conditions can yield the thiazolidine ring.
Coupling with Benzoic Acid: The thiazolidine intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound is being explored as a scaffold for designing new pharmaceuticals, particularly those targeting inflammatory pathways and cancer. Its thiazolidine ring and benzoic acid moiety can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. For instance, derivatives of thiazolidinones have shown promising anticancer activity against various cell lines. In a study, compounds derived from similar scaffolds exhibited significant inhibition rates against leukemia and CNS cancer cell lines, highlighting their potential as anticancer agents .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors implicated in disease processes. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Organic Synthesis
Intermediate in Chemical Reactions:
4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can serve as an intermediate in the synthesis of more complex organic molecules. The compound's structure allows for further functionalization and modification, making it valuable in the development of natural products and polymers .
Synthetic Routes:
The synthesis typically involves the formation of the thiazolidine ring through the reaction of an amine with a carbonyl compound in the presence of a sulfur source. This intermediate is then coupled with a benzoic acid derivative using coupling reagents like EDCI .
Material Science
Development of New Materials:
The unique electronic and optical properties of this compound make it a candidate for material science applications. Its ability to form stable structures may lead to innovations in electronic devices or sensors .
Case Studies
-
Anticancer Activity Study:
A study published in the Journal of Research in Pharmacy evaluated derivatives based on the thiazolidinone scaffold for their anticancer properties. One derivative exhibited an 84.19% inhibition against a leukemia cell line (MOLT-4), demonstrating the potential efficacy of compounds related to this compound in cancer therapy . -
Neurodegenerative Disease Research:
Research focusing on multi-target-directed ligands synthesized compounds that included thiazolidine derivatives. These compounds were tested for their inhibitory potency against monoamine oxidase, indicating potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazolidine ring and benzoic acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Substituent Modifications and Physicochemical Properties
The substituents on the TZD core and aromatic rings critically influence physicochemical properties. Key analogs include:
- Electron-Withdrawing vs. This may influence redox stability and metabolic resistance .
- Solubility : Benzoic acid derivatives (target compound, ) exhibit higher aqueous solubility than esterified analogs (e.g., compound 16 in ) due to ionizable carboxyl groups.
- Melting Points : Chlorinated derivatives (e.g., compound 16) show higher melting points (~220°C) than dichlorinated analogs (compound 17: 186°C), likely due to enhanced crystal packing from halogen interactions .
Structural Insights from Crystallography and Spectroscopy
- Crystal Packing : SHELX-refined structures () reveal that nitro or chloro substituents induce planar conformations in TZD rings, while dimethyl groups may introduce steric hindrance, affecting intermolecular interactions.
- NMR Profiles : Methoxy and chloro substituents (e.g., compound 16, ) produce distinct deshielded proton signals (δ 3.86–7.29 ppm in DMSO-d6), whereas dimethyl groups would show upfield-shifted aromatic protons due to electron donation.
Biological Activity
The compound 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines and their derivatives are known for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazolidine ring fused with an aromatic system, which is critical for its biological activity.
Research indicates that compounds containing thiazolidine moieties often interact with various biological targets:
- Aldose Reductase Inhibition : Thiazolidinediones are known to inhibit aldose reductase (AR), an enzyme involved in diabetic complications. Inhibiting AR can help manage hyperglycemia and its associated complications .
- Antioxidant Activity : The presence of the thiazolidine ring may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Anticancer Properties : Some studies suggest that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 proteins .
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
Case Studies
- Antidiabetic Effects : A study evaluated the compound's effect on L929 mouse fibroblast cells and found it to have an IC50 value of 8.9 µM for cytotoxicity while maintaining potent AR inhibition . This suggests a favorable profile for managing diabetic complications.
- Anticancer Activity : In another investigation involving cancer cell lines (e.g., Jurkat and HT29), the compound exhibited significant growth inhibition, with molecular dynamics simulations revealing interactions with Bcl-2 proteins that are crucial for regulating apoptosis .
Q & A
Q. What are the standard protocols for synthesizing 4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid?
- Methodology : The compound can be synthesized via a two-step process:
Condensation : React 4-aminobenzoic acid derivatives with substituted aldehydes (e.g., 3,4-dimethylbenzaldehyde) in ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
Cyclization : Introduce the thiazolidinone ring using thioglycolic acid or equivalent thiol-containing reagents under controlled pH (3–4) to precipitate the product .
- Key Parameters :
| Step | Solvent | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| 1 | Ethanol | Glacial acetic acid | Reflux (~78°C) | 4–6 h | 40–60% |
| 2 | Ethanol/Water | Piperidine (optional) | RT to 80°C | 12–24 h | 30–50% |
Q. How can solubility challenges be addressed during in vitro bioassays?
- Methodology :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, prepare micellar dispersions using polysorbate 80 (0.1–1% w/v) .
- Adjust pH to 7.4 with sodium bicarbonate for carboxylate salt formation, enhancing aqueous solubility .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign peaks for the benzoic acid moiety (δ ~7.8–8.2 ppm for aromatic protons) and thiazolidinone ring (δ ~3.5–4.5 ppm for methylene groups) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amino groups (N-H at ~3200–3400 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .
Advanced Research Questions
Q. How can structural ambiguities in the thiazolidinone ring be resolved?
- Methodology :
- X-ray Crystallography : Resolve dihedral angles between the thiazolidinone and benzoic acid moieties to confirm spatial orientation .
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths/angles .
Q. What strategies reconcile discrepancies in reported bioactivity data?
- Methodology :
- Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time (24–48 h), and compound purity (HPLC >98%) .
- SAR Studies : Compare analogs (e.g., 3,4-difluorophenyl derivatives) to identify substituent effects on activity .
Q. How can catalytic applications of this compound be explored?
- Methodology :
- Pd-Complexation : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and boronic acids. Monitor yields via GC-MS .
- Recyclability : Assess stability over 5 cycles using TON (turnover number) calculations .
Q. What in silico approaches predict binding modes for therapeutic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to dock the compound into PPAR-γ or COX-2 active sites. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- ADMET Prediction : Employ SwissADME to estimate logP (2.5–3.5), bioavailability, and CYP450 interactions .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Analysis :
- Purity : Lower purity (<95%) due to residual solvents (e.g., ethanol) can depress melting points .
- Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) may yield different polymorphic forms .
Experimental Design Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Analog Substituent | IC50 (μM) COX-2 | IC50 (μM) PPAR-γ | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | 12.3 ± 1.2 | 8.7 ± 0.9 | |
| 4-Fluorophenyl | 18.5 ± 2.1 | 15.4 ± 1.5 | |
| 2-Methoxyphenyl | 24.6 ± 3.0 | 22.1 ± 2.3 |
Q. Table 2: Optimization of Reaction Yield
| Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Glacial Acetic Acid | Ethanol | 6 | 78 | 58 |
| Piperidine | Ethanol | 24 | 80 | 72 |
| None | DMF | 12 | 100 | 35 |
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
